2-Methyl-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
The compound 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a chemical of interest in various fields of research, particularly in the synthesis of small molecule anticancer drugs. It serves as an important intermediate in the development of these drugs due to its structural features that allow for further chemical modifications .
Synthesis Analysis
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, has been optimized to achieve a high total yield of 68.9% through a three-step process starting from commercially available terephthalaldehyde. This process involves acetal reaction, nucleophilic reaction, and hydrolysis reaction, demonstrating the feasibility of synthesizing such compounds efficiently for use in drug development .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is not detailed in the provided papers, related compounds have been characterized using techniques such as XRD, FT-IR, SEM, TEM, 1H NMR, and VSM analysis. These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular frameworks .
Chemical Reactions Analysis
The reactivity of related compounds, such as 2-(pyrrol-1-yl)benzaldehydes, has been studied in various chemical reactions. For instance, heating these compounds with aryl amines under argon can afford 9-arylamino-9H-pyrrolo[1,2-a]indoles via cyclization of the resulting 2-(pyrrol-1-yl)benzaldimine intermediates. Additionally, the presence of oxygen can lead to the formation of (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles, which can be hydrolyzed to yield pyrrolo[1,2-a]indol-9-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde can be inferred from related compounds. For example, the novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used as a biosorbent for the removal of Pb(II) ions from aqueous environments, indicating the potential for such compounds to interact with metal ions. The sorption process was found to be feasible, spontaneous, and endothermic, with a maximum monolayer sorption capacity of 104.16 for Pb(II) ions at 323K .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
"2-Methyl-4-pyrrolidin-1-yl-benzaldehyde" and its derivatives serve as key intermediates in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) developed a rapid and high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound. This compound has shown promise in the design and synthesis of small molecule inhibitors, playing a significant role in anticancer drug research. The study emphasizes the importance of these compounds in developing new therapeutics with improved selectivity, efficiency, and safety for cancer treatment (Zhang, Cao, Xu, & Wang, 2018).
Chemosensors for Cancer Cell Discrimination
Research by Dhawa et al. (2020) explored the application of benzaldehyde derivatives as fluorescent chemosensors for pH, which can effectively discriminate between normal cells and cancer cells. This study provides a novel approach to cancer diagnostics, leveraging the unique chemical properties of benzaldehyde derivatives to develop sensitive and selective tools for identifying cancerous tissues (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Environmental Applications
Gutha and Munagapati (2016) demonstrated the use of a magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base for the removal of Pb(II) ions from aqueous solutions. This study highlights the environmental application of benzaldehyde derivatives in treating water pollution, showcasing their potential as efficient and biodegradable biosorbents for heavy metal ions (Gutha & Munagapati, 2016).
Catalytic and Synthetic Chemistry
A study by Ingle et al. (2022) revealed the effectiveness of pyrrolidine as a catalyst in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in aqueous ethanol media. This research underscores the role of pyrrolidine-related compounds in facilitating greener and more efficient synthetic pathways for producing pharmacologically relevant molecules (Ingle, Gorepatil, Gorepatil, Gaikwad, & Ghumare, 2022).
Future Directions
properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJINLHPFVAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359323 |
Source
|
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pyrrolidin-1-ylbenzaldehyde | |
CAS RN |
84754-31-4 |
Source
|
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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